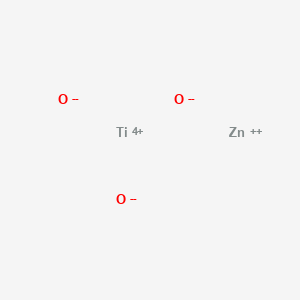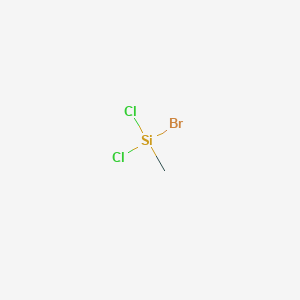
C.I. Disperse Yellow 64
Übersicht
Beschreibung
C.I. Disperse yellow 64, also known as this compound, is a useful research compound. Its molecular formula is C18H10BrNO3 and its molecular weight is 368.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Textilfärbung
C.I. Disperse Yellow 64 wird hauptsächlich in der Textilindustrie zum Färben synthetischer Fasern verwendet . Aufgrund seiner Sublimationsmerkmale ist es besonders effektiv zum Färben von Polyester- und Nylonmaterialien. Der Farbstoff weist eine gute Lichtechtheit und Waschechtheit auf, was ihn für Stoffe geeignet macht, die im Freien und bei häufigen Waschgängen verwendet werden.
Hochleistungsflüssigchromatographie (HPLC)
In der analytischen Chemie kann C.I. Disperse Yellow 64 mit umgekehrter Phasen-HPLC-Methoden analysiert werden . Die Bedingungen beinhalten eine mobile Phase, die Acetonitril, Wasser und eine Säure wie Phosphorsäure oder Ameisensäure für die Massenspektrometrie-Kompatibilität enthält. Diese Anwendung ist entscheidend für die Qualitätskontrolle und Forschung in der Farbstoffformulierung.
Biologische Forschung
C.I. Disperse Yellow 64 findet Anwendungen in der biologischen Forschung, bei denen Farbstoffe zum Färben von Zellen oder Geweben verwendet werden können . Einige Dispersionsfarbstoffe haben eine Affinität zu Zellmembranen, was bei der Visualisierung von Zellstrukturen während der mikroskopischen Untersuchung hilft.
Umweltstudien
Umweltwissenschaftler verwenden C.I. Disperse Yellow 64, um die Auswirkungen synthetischer Farbstoffe auf aquatische Ökosysteme zu untersuchen . Die Stabilität und Widerstandsfähigkeit des Farbstoffs gegen Abbau machen ihn zu einer persistenten Verbindung in Gewässern und dienen so als Marker für industrielle Verschmutzung und ihre Auswirkungen auf die Umwelt.
Materialwissenschaften
In den Materialwissenschaften wird C.I. Disperse Yellow 64 bei der Entwicklung von farbechten Materialien für verschiedene Anwendungen verwendet . Seine Eigenschaften sind vorteilhaft für die Herstellung von Materialien, die eine langfristige Farbstabilität unter verschiedenen physikalischen und chemischen Bedingungen erfordern.
Industrielle Prozesse
C.I. Disperse Yellow 64 ist an der Herstellung von Farbstoffzwischenprodukten und anderen industriellen Farbstoffen beteiligt . Es dient als Bestandteil bei der Synthese von komplexen Farbstoffen und Pigmenten für industrielle Anwendungen, die über Textilien hinausgehen, wie z. B. Tinten, Kunststoffe und Beschichtungen.
Drucktechnologien
Der Farbstoff ist in Drucktechnologien anwendbar, insbesondere beim Tintenstrahldruck synthetischer Stoffe . Es ist Teil der Formulierung für Dispersionsfarbstofftinten, die im Digitaldruck verwendet werden, der Farbstoffe benötigt, die sublimieren und effektiv in Polyesterfasern eindringen können.
Analytische Chemie
C.I. Disperse Yellow 64 ist auch Gegenstand von Studien in der analytischen Chemie, bei denen es zur Entwicklung neuer Methoden für die Farbstoffanalyse und -trennung verwendet wird . Seine einzigartigen Eigenschaften fordern Chemiker heraus, effizientere und empfindlichere analytische Verfahren zu entwickeln.
Wirkmechanismus
Target of Action
C.I. Disperse Yellow 64 is primarily used as a dye in the textile industry . Its primary targets are synthetic fibers such as polyester and polyamide . The dye imparts a bright yellow color to these fibers .
Mode of Action
The mode of action of C.I. Disperse Yellow 64 involves the dispersion of the dye in water or solvent to form a stable system . The dye molecules penetrate the fibers and bind to them, resulting in a change in the color of the fibers .
Biochemical Pathways
The biochemical pathways involved in the action of CIIt is known that the dyeing process involves the diffusion of dye molecules into the fibers and their subsequent binding . This process may be influenced by various factors, including the chemical structure of the dye, the properties of the fibers, and the conditions of the dyeing process .
Pharmacokinetics
The dye is designed to have good solubility and stability to ensure effective dispersion and binding to fibers .
Result of Action
The result of the action of C.I. Disperse Yellow 64 is the imparting of a bright yellow color to synthetic fibers . The dye molecules bind to the fibers, changing their color without significantly affecting their physical properties .
Action Environment
The action of C.I. Disperse Yellow 64 is influenced by various environmental factors. The temperature, pH, and composition of the dye bath can affect the dispersion of the dye and its binding to fibers . Additionally, the type of fiber and its properties can also influence the efficacy and stability of the dye .
Eigenschaften
IUPAC Name |
2-(4-bromo-3-hydroxyquinolin-2-yl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO3/c19-14-11-7-3-4-8-12(11)20-15(18(14)23)13-16(21)9-5-1-2-6-10(9)17(13)22/h1-8,13,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBLPJWQXDCAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044503 | |
| Record name | C.I. Disperse Yellow 64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10319-14-9, 12223-86-8 | |
| Record name | Disperse Yellow 64 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10319-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Yellow 64 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010319149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Yellow 64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B77569.png)






